(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride
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Overview
Description
(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride is a chiral amino acid derivative. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride typically involves the protection of the amino group of an amino acid, followed by esterification. One common method involves the use of benzyl chloroformate to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors has been reported to improve the yield and reduce the reaction time for similar compounds . These methods allow for better control over reaction parameters and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines . The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity.
Major Products
The major products formed from these reactions include various protected and deprotected amino acid derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets . The amino and ester groups can participate in hydrogen bonding and other interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
- (S)-2-Amino-3-benzyloxy-1-propanol
Uniqueness
Compared to similar compounds, (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride offers unique reactivity due to the presence of the methyl ester group. This group enhances its solubility and reactivity in organic solvents, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVHIRLJXPQBCI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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